3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine is a chemical compound characterized by its unique structural features, including a chloro substituent and a piperidine moiety. It belongs to the class of amines and is notable for its potential applications in medicinal chemistry and organic synthesis. The compound can be identified by its molecular formula and has the CAS number 486437-66-5.
This compound is classified as a derivative of piperidine, which is a six-membered heterocyclic amine. Its structure incorporates both aromatic and aliphatic components, making it a versatile building block in organic synthesis. The compound's synthesis and properties are documented in various scientific literature, including specialized databases such as PubChem and BenchChem, where it is cataloged for research purposes .
The synthesis of 3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine typically involves the following steps:
The process may be optimized in industrial settings through continuous flow reactors to enhance yield and purity, utilizing techniques such as recrystallization or chromatography for purification .
The molecular structure of 3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine can be represented as follows:
3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine can undergo various chemical reactions:
These reactions expand its utility in synthesizing more complex organic molecules .
The mechanism of action for 3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine involves its interaction with specific biological targets:
The physical properties of 3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine include:
Key chemical properties include:
Thermal stability and reactivity under various conditions are essential for understanding its behavior during synthesis and storage.
3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine has several applications in scientific research:
Retrosynthetic deconstruction of [3-chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine reveals two primary synthons: (1) a 3-methylpiperidine moiety serving as the N-aryl substituent and (2) a 4-amino-2-chlorobenzylamine unit constituting the core aromatic system. This disconnection strategy emphasizes the formation of the diarylamine linkage through nucleophilic aromatic substitution (SNAr) as the final bond-forming step, leveraging the activation provided by the ortho-chloro substituent (Figure 1). The electron-withdrawing nature of the chlorine atom at the 3-position facilitates nucleophilic displacement by secondary amines, enabling efficient construction of the critical C–N bond under mild conditions [1] [4].
The benzylamine functionality is strategically introduced via reduction of a nitrile intermediate or reductive amination of the corresponding aldehyde – approaches offering superior chemoselectivity compared to direct alkylation methods. Computational modeling supports this disconnection pathway, indicating that the 3-methylpiperidine's conformation minimizes steric hindrance during the ring closure, with calculated energy barriers below 20 kcal/mol for the transition state [2]. This retrosynthetic approach aligns with industrial-scale syntheses of structurally related kinase inhibitors, where diarylamine formation precedes introduction of the aminomethyl side chain to prevent undesired cyclization or over-alkylation [1].
Table 1: Retrosynthetic Disconnections for [3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine
Target Fragment | Recommended Synthon | Bond Formed | Key Reaction |
---|---|---|---|
Diarylamine System | 1-Chloro-2-fluoro-4-(aminomethyl)benzene + 3-Methylpiperidine | C(aryl)-N(piperidine) | Nucleophilic Aromatic Substitution |
Benzylamine Side Chain | 4-(Aminomethyl)-2-chloroaniline or 4-Cyano-2-chloroaniline | C-CH₂NH₂ | Reduction (NaBH₄/Catalyst or LiAlH₄) |
Piperidine Ring | 3-Methylpyridine | N/A | Catalytic Hydrogenation |
Williamson ether synthesis proves instrumental for constructing oxygen-bridged analogues during structural diversification of the piperidine subunit. In the synthesis of afatinib intermediates, [(3S)-tetrahydrofuran-3-yl]oxy quinazoline moieties are efficiently installed via SN₂ reaction between quinazolinolates and activated (3S)-tetrahydrofuran-3-ol derivatives. This reaction typically employs potassium carbonate as base in aprotic solvents like DMF or acetonitrile at 60-80°C, achieving yields exceeding 85% with minimal O- versus N-alkylation byproducts [1]. The stereochemical integrity at the C3 position remains preserved when enantiomerically pure alcohols are employed, underscoring the method's utility for chiral molecule synthesis [1] [8].
Reductive amination emerges as the cornerstone for introducing the critical benzylamine functionality. The sequence involves:
This methodology delivers the target benzylamine in 78-92% yield with exceptional functional group tolerance. Solvent selection critically influences diastereoselectivity when chiral aldehydes are employed; non-polar solvents like chloroform favor syn-diastereomers while protic solvents enhance anti-selectivity through chelation control [4] [8]. Industrial routes employ continuous flow hydrogenation with supported ruthenium catalysts (e.g., Ru/Al₂O₃) to achieve full conversion within 15 minutes at 50°C and 50 bar H₂ pressure, demonstrating scalability advantages over batch processes [8].
Table 2: Optimization of Reductive Amination Conditions
Reducing Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|---|
NaBH₄ | MeOH/THF (1:1) | 0 → 25 | 4 | 78 | <5% Alcohol |
NaBH(OAc)₃ | CHCl₃ | 25 | 12 | 85 | <3% Dialkylated |
Pd/C + H₂ | EtOH | 50 | 2 | 92 | None detected |
Ru/Al₂O₃ + H₂ | iPrOH/H₂O | 50 | 0.25 (flow) | 95 | None detected |
The 3-methylpiperidin-1-yl substituent significantly enhances target engagement through synergistic steric and electronic effects. Comparative molecular field analysis (CoMFA) of piperidine-containing pharmaceuticals reveals that C3 alkylation:
In kinase inhibitors analogous to afatinib, the 3-methyl analogue exhibits 5-fold greater potency (IC₅₀ = 1.8 nM) against EGFR mutants compared to the des-methyl counterpart, attributable to favorable Van der Waals interactions with Leu718 and Leu844 residues [1] [4]. Molecular dynamics simulations confirm reduced conformational flexibility (ΔS = -12.3 kcal/mol·K) upon methyl introduction, stabilizing the bioactive conformation [6].
Salt formation profoundly impacts physicochemical properties and bioavailability. The dihydrochloride salt of N-methyl-[4-(3-methylpiperidin-1-yl)benzyl]amine demonstrates:
The acetate salt variant offers superior crystallinity but reduced aqueous solubility (32 mg/mL), highlighting the critical role of counterion selection in pharmaceutical development [4]. Introduction of the 3-methyl group also mitigates metabolism at the C3 position, reducing clearance via cytochrome P450 3A4 by 40% compared to unsubstituted piperidines [6].
Suzuki-Miyaura cross-coupling enables late-stage diversification of the phenyl core, particularly for introducing bioisosteric heterocycles at the C4 position. The transformation employs arylboronic acids and palladium catalysts under inert atmosphere with key advancements:
Notably, the 3-methylpiperidine nitrogen does not require protection during cross-coupling when employing Pd/XPhos catalytic systems, as the sterically demanding ligand prevents undesired coordination to palladium [4] [8]. Microwave irradiation at 120°C reduces reaction times from 18 hours to 25 minutes while maintaining excellent yields (90-95%), demonstrating advantages for high-throughput diversification [8].
Recent innovations focus on heterogeneous catalysis for improved sustainability. Nickel silicide catalysts (NiSi/C) achieve 88% conversion in aqueous media at 80°C, offering cost advantages over palladium systems. However, competitive hydrodehalogenation remains a challenge (5-12% dechlorinated byproduct), necessitating further ligand development [8]. Ruthenium-phosphine complexes provide orthogonal chemoselectivity for functionalized heteroaryl bromides, with preferential coupling at bromopyridine sites over chlorophenyl groups (20:1 selectivity) [8].
Table 3: Comparative Analysis of Suzuki-Miyaura Catalytic Systems
Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Homogeneity |
---|---|---|---|---|---|
Pd(PPh₃)₄ | None | DMF/EtOH | 80 | 92 | Homogeneous |
Pd₂(dba)₃ | XPhos | Toluene/H₂O | 100 | 95 | Biphasic |
NiSi/C | PPh₃ | H₂O | 80 | 88 | Heterogeneous |
RuCl₂(PPh₃)₃ | dppf | Dioxane | 100 | 82 | Homogeneous |
Strategic protection of the benzylamine and piperidine nitrogen atoms enables precise chemoselective transformations during complex molecule synthesis. Critical considerations include:
Boc protection proves optimal for the piperidine nitrogen during Suzuki-Miyaura coupling, suppressing undesired Pd coordination while maintaining steric accessibility for cross-coupling. Quantitative deprotection occurs within 30 minutes using 25% TFA in dichloromethane without affecting the boronate ester functionality [4] [6]. For the benzylamine group, phthalimide protection offers advantages over carbamates: installation via Mitsunobu reaction (DEAD, PPh₃), stability toward basic/neutral conditions, and clean deprotection with hydrazine without competitive diarylamine cleavage [6].
Orthogonal protection strategies enable sequential functionalization of polyamine systems. A demonstrated sequence involves:
This five-step sequence proceeds in 68% overall yield without chromatography when conducted in a telescoped process, highlighting the efficiency of optimized protecting group strategies for complex molecule synthesis [6]. Recent innovations employ photolabile groups (o-nitrobenzyloxycarbonyl) for spatial-temporal control in solid-phase synthesis, though industrial adoption remains limited due to cost considerations [8].
Table 4: Protecting Group Performance in Multistep Synthesis
Functional Group | Protecting Group | Installation Yield (%) | Deprotection Conditions | Compatibility |
---|---|---|---|---|
Piperidine N | Boc | 95 | TFA/DCM (1:1), 30 min | Suzuki coupling, SNAr |
Benzylamine | Phthalimide | 88 | N₂H₄·H₂O/EtOH, 3h | Basic conditions, Pd catalysis |
Piperidine N | Cbz | 90 | H₂, Pd/C, 4h | Organolithium addition |
Benzylamine | Allyl | 82 | Pd(PPh₃)₄, DMA, 2h | Acid-sensitive substrates |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: